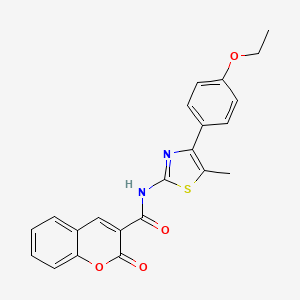

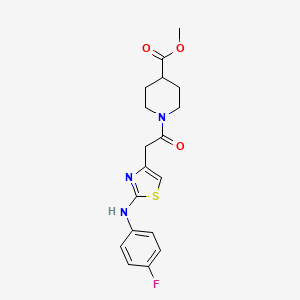

![molecular formula C25H21BrN2O5 B2491648 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate CAS No. 361159-13-9](/img/structure/B2491648.png)

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate involves intricate chemical reactions. A related synthesis involves the Buchwald–Hartwig amination of 6-bromobenzo[h]quinazolinones with morpholine, using a palladium catalyst system, to produce 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives (Nowak et al., 2014). Another example includes the reduction of a Schiff base from acenaphthenequinone and ethyl-4-aminobenzoate, highlighting the complex synthesis routes for such compounds (Yi-Chen Chan et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule features intricate arrangements of atoms and bonds. For instance, the compound "Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate" demonstrates a significant dihedral angle between its planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring, indicative of the complex spatial arrangement (Yi-Chen Chan et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can be complex, often requiring specific conditions and catalysts. For example, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines involves the intramolecular reaction of a benzyl bromide and an α-imino carbene (Jun He et al., 2016). This highlights the reactivity and potential for forming various chemical structures.

Physical Properties Analysis

The physical properties of such compounds, including crystal structure and intermolecular interactions, can be complex. The molecular structure and physical properties of related compounds have been studied using X-ray crystallography, revealing detailed insights into their structural features (Yi-Chen Chan et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Intermediates

Research has delved into the synthesis of derivatives related to the benzoquinazolinone family, which includes compounds like "2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate". For instance, the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives has been achieved under Buchwald–Hartwig conditions, indicating a methodology that could potentially be applicable to the synthesis of the compound . These derivatives have shown interesting anticancer activities, suggesting the utility of such compounds in medicinal chemistry and drug discovery efforts (Nowak et al., 2014).

Chemosensor Applications

Compounds within the benzo[de]isoquinoline-1,3-dione series, which shares a core structure with "this compound", have been developed as chemosensors. These new derivatives, obtained by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with amines, have shown high selectivity in the determination of anions, highlighting their potential use in analytical chemistry and environmental monitoring (Толпыгин et al., 2013).

Catalysis

Research into catalytic applications has also been explored, where related compounds have been synthesized and evaluated for their role in catalyzing reactions, such as the alkylation of cyclic amines with alcohols. This research indicates the potential utility of such compounds in facilitating chemical transformations, which is crucial in the development of new synthetic methodologies (Öznur Doğan Ulu et al., 2017).

Anticancer Activity

The anticancer potential of compounds within this structural family has been investigated, with some derivatives exhibiting significant anticancer activities. This suggests that "this compound" and related compounds could be valuable in the development of new anticancer agents, highlighting the importance of such compounds in therapeutic research (Nowak et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN2O5/c26-17-6-4-16(5-7-17)25(31)33-15-12-28-23(29)19-3-1-2-18-21(27-10-13-32-14-11-27)9-8-20(22(18)19)24(28)30/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSPKBOQIOGBPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

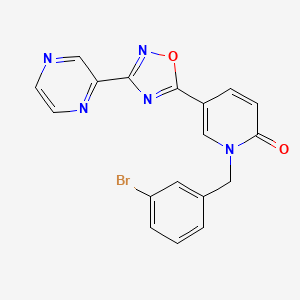

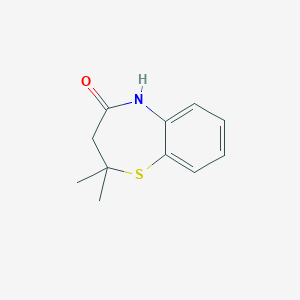

![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)

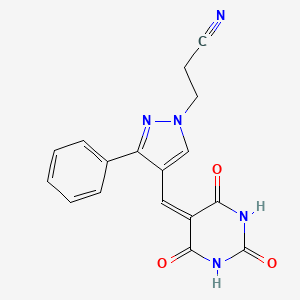

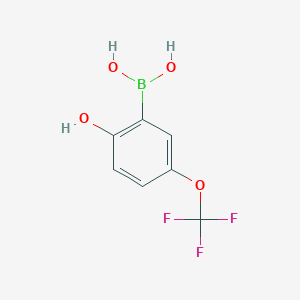

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)

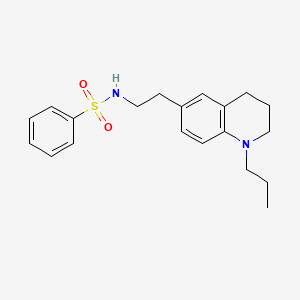

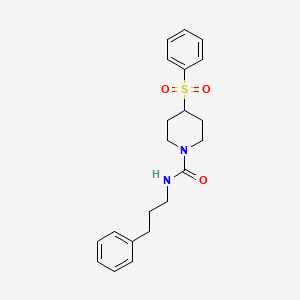

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)